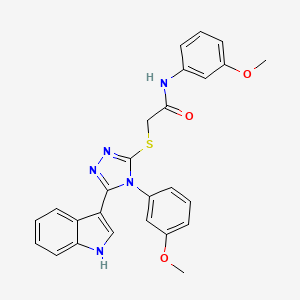
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: is a complex organic compound known for its multifunctional pharmacological properties. With a unique structure that integrates an indole, triazole, and methoxyphenyl groups, it holds significant potential in the fields of medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several key steps, starting from basic building blocks. One common approach is:
Formation of the indole core: : This is often achieved through Fischer indole synthesis.
Construction of the 1,2,4-triazole ring: : Cyclization of appropriate hydrazine derivatives can form this ring.
Thioether linkage creation: : This generally involves nucleophilic substitution reactions between a halogenated intermediate and a thiol compound.
Acetamide linkage formation: : Finally, acetamide can be introduced via acylation reactions.
Industrial Production Methods: For large-scale production, optimizations are made to improve yields and purity. This might involve:
Continuous flow synthesis to streamline reaction steps.
Employing high-efficiency catalysts and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It may undergo oxidation, especially at the indole and triazole rings, yielding oxidized derivatives.
Reduction: Reduction reactions can reduce nitro groups if present to amines.
Substitution: This compound can partake in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Acidic and basic conditions: : Depending on the target transformations, conditions are tailored for optimal reactivity.
Major Products:
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : Potentially serves as a biochemical probe or a ligand in binding studies.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in material science for developing new polymers and nanomaterials.
Mecanismo De Acción
The mechanism involves interactions with molecular targets like enzymes or receptors. For instance:
Molecular Targets: : It may inhibit specific enzymes or modulate receptor activity, affecting cellular pathways.
Pathways Involved: : Could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar compounds include:
2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: : Lacks a methoxy group.
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: : Has a different substitution pattern.
Uniqueness: Its unique structural features confer distinct pharmacokinetic properties and binding affinities compared to similar compounds, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-9-5-7-17(13-19)28-24(32)16-35-26-30-29-25(22-15-27-23-12-4-3-11-21(22)23)31(26)18-8-6-10-20(14-18)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELQHGBRRMPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













